molecular formula C21H19NO3 B3406395 8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313268-05-2

8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3406395
CAS RN: 313268-05-2
M. Wt: 333.4 g/mol
InChI Key: CBBTWFIJEKHTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CDM-1, is a small molecule that has been studied for its potential use in cancer treatment. This compound belongs to the class of chromene derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the activation of the p53 pathway, a key regulator of cell growth and apoptosis. This compound has been found to stabilize the p53 protein, leading to the activation of downstream signaling pathways that induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is its ability to selectively target cancer cells, while sparing normal cells. However, its low solubility and stability may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in other diseases.

Scientific Research Applications

8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels that supply tumors), and suppress tumor growth in preclinical models.

properties

IUPAC Name

N-(4-ethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-3-6-15-7-5-8-16-13-18(21(24)25-19(15)16)20(23)22-17-11-9-14(4-2)10-12-17/h3,5,7-13H,1,4,6H2,2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBTWFIJEKHTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152192
Record name N-(4-Ethylphenyl)-2-oxo-8-(2-propen-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313268-05-2
Record name N-(4-Ethylphenyl)-2-oxo-8-(2-propen-1-yl)-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313268-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethylphenyl)-2-oxo-8-(2-propen-1-yl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
8-allyl-N-(4-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.